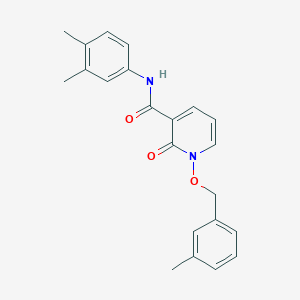

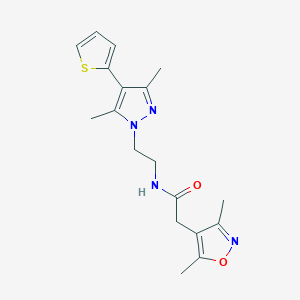

![molecular formula C21H24Cl3N3O2S2 B2543083 2,5-二氯-N-(6-乙基苯并[d]噻唑-2-基)-N-(3-吗啉代丙基)噻吩-3-甲酰胺盐酸盐 CAS No. 1330005-74-7](/img/structure/B2543083.png)

2,5-二氯-N-(6-乙基苯并[d]噻唑-2-基)-N-(3-吗啉代丙基)噻吩-3-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride" is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are synthesized from various thiophene carboxamides and have shown high activity in pharmacological screenings, often compared with established drugs such as procaine amide, lidocaine, diazepam, and buspirone .

Synthesis Analysis

The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . The detailed synthesis process includes the confirmation of the structures of the newly synthesized compounds by IR, 1H NMR, MS spectral data, and elemental analysis. This suggests that a similar approach could be used for the synthesis of the compound , ensuring the correct structure through rigorous spectroscopic and analytical methods.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis are standard methods for determining the structure of these compounds . These techniques would be essential in analyzing the molecular structure of "2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride" to ensure its correct synthesis and to identify any potential impurities or by-products.

Chemical Reactions Analysis

Thiophene derivatives are synthesized through various chemical reactions, which are selective and can follow specific reaction schemes such as the Hantzsch reaction. For example, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with thioureas under mild conditions to produce 2,5-diamino-1,3-thiazole derivatives, which can further undergo recyclization to give substituted 2-thiohydantoins . This indicates that the compound may also undergo similar selective reactions, which could be utilized to create a range of related compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as their acute toxicity, are typically assessed through the determination of their LD50 values. The pharmacological activities of these compounds are then screened, demonstrating their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents . Additionally, the antitubercular activity of related compounds, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, has been evaluated, with some analogs showing promising results against Mycobacterium tuberculosis with lower cytotoxicity profiles . These findings suggest that the physical and chemical properties of "2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride" would also need to be thoroughly investigated to determine its pharmacological potential and safety profile.

科学研究应用

科学研究中的噻吩衍生物

噻吩类似物和致癌性

- 已经合成并评估了苯胺和 4-氨基联苯等致癌物的噻吩类似物,以了解其潜在致癌性。这些研究有助于了解噻吩衍生物在癌症研究中的结构和功能影响,突出了它们在毒理学和药理学中的重要性 (Ashby 等人,1978 年)。

抗氧化能力和化学反应

- 已经评估了噻吩衍生物的抗氧化能力,表明这些化合物在对抗氧化应激和相关疾病方面具有潜力。该研究阐明了噻吩化合物与抗氧化剂的反应途径,为氧化还原化学和潜在治疗应用的更广泛领域做出了贡献 (Ilyasov 等人,2020 年)。

缩合噻吩的生物降解

- 已经综述了缩合噻吩(在石油和化石燃料中很重要)的生物降解,以了解它们在受石油污染的环境中的归宿。这项研究对于环境科学至关重要,重点是减轻污染和制定生物修复策略 (Kropp & Fedorak,1998 年)。

使用氧化还原介体的酶促修复

- 氧化还原介体在提高有机污染物酶促降解效率中的作用为环境清理提供了一条有希望的途径。这一研究领域强调了噻吩衍生物在开发先进环境修复技术中的重要性 (Husain & Husain,2007 年)。

属性

IUPAC Name |

2,5-dichloro-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2N3O2S2.ClH/c1-2-14-4-5-16-17(12-14)29-21(24-16)26(7-3-6-25-8-10-28-11-9-25)20(27)15-13-18(22)30-19(15)23;/h4-5,12-13H,2-3,6-11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJSVGFMJTXQST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl3N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

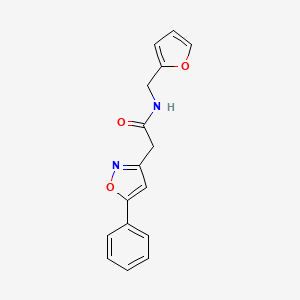

![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)

![3-[(4-bromophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2543003.png)

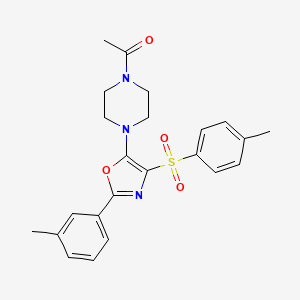

![[8-(3,4-Dimethylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone](/img/structure/B2543005.png)

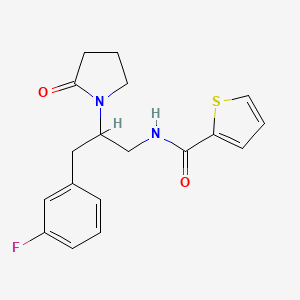

![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2543009.png)

![6-chloro-4-(2-fluorophenyl)-2-(2-methoxybenzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2543011.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)

![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)